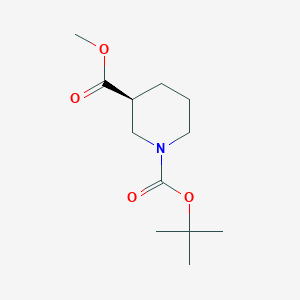

(S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE

Description

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl ester at the 3-carboxyl position. Its molecular formula is C₁₅H₂₅NO₄, with an average molecular weight of 283.368 g/mol . The (S)-stereochemistry at the 3-position makes it a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The Boc group enhances stability during synthetic processes, while the methyl ester facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYJQMCPEHXOEW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652017 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88466-76-6 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Resolution Method

This classical approach involves resolution of racemic 3-hydroxypiperidine derivatives followed by protection and esterification:

Step 1: Resolution of 3-Hydroxypiperidine

Racemic 3-hydroxypiperidine is reacted with chiral acids such as L-camphorsulfonic acid or tartaric acid derivatives to form diastereomeric salts, which are separated by crystallization to isolate the (S)-enantiomer.

Step 2: Protection of the Nitrogen

The isolated (S)-3-hydroxypiperidine is treated with tert-butyl dicarbonate (BOC anhydride) under basic conditions (e.g., ammoniacal liquor) to protect the nitrogen as the BOC-carbamate.

Step 3: Esterification

The carboxyl group is introduced or converted to the methyl ester, often via methylation of the corresponding acid or direct esterification of the intermediate.

-

The product is purified by recrystallization using solvents such as ethanol and methyl tertiary butyl ether, with controlled temperature and solvent ratios to optimize yield and purity.

Key Parameters from Patent CN104557674A:

| Step | Conditions | Solvents | Time | Temperature | Notes |

|---|---|---|---|---|---|

| Ammonia displacement with L-camphorsulfonic acid ammonium | Reflux | Ether, ethyl acetate, methylene dichloride | 0.5-4 h | 25-80 °C | Optimal solvents: ethyl acetate, methylene dichloride (2-3 h) |

| Crystallization of (S)-3-hydroxy piperidine-L-camphorsulfonic acid salt | Stirring and crystallizing | Ethanol + methyl tertiary butyl ether | 12-60 h | Room temp | Volume ratio ethanol:ether = 1:5-12 |

| BOC Protection | Catalyzed by ammoniacal liquor | Methylene dichloride + water | 1-3 h | 0-25 °C | BOC anhydride 1.0-1.2 equiv |

This method achieves high enantiomeric purity but involves multiple steps and solvent exchanges, impacting cost and scalability.

Biocatalytic Asymmetric Reduction Method

A modern, green alternative involves enzymatic reduction of N-Boc-3-piperidone (NBPO) to yield (S)-1-BOC-3-hydroxypiperidine, which can then be esterified to the methyl ester:

Step 1: Synthesis of N-Boc-3-piperidone

Starting from 3-pyridone, reduction with sodium borohydride in alkaline aqueous solution yields 3-hydroxypiperidine, which is then protected with BOC anhydride to form N-Boc-3-hydroxypiperidine. Further oxidation forms N-Boc-3-piperidone.

Step 2: Enzymatic Reduction

Ketoreductases selectively reduce the ketone group of N-Boc-3-piperidone to the (S)-alcohol with high enantioselectivity under mild conditions.

Step 3: Esterification

The hydroxypiperidine intermediate is converted to the methyl ester via standard esterification methods.

Advantages include mild reaction conditions, high enantioselectivity, and environmentally friendly processes.

Reaction Conditions Summary from Literature:

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield/Enantioselectivity |

|---|---|---|---|---|---|---|

| Reduction of 3-pyridone | NaBH4 | - | Aqueous alkaline | -5 to 100 °C | 0.5-10 h | High yield |

| BOC Protection | (Boc)2O | Base (e.g., NaHCO3) | Organic solvent | -10 to 50 °C | 0.5-10 h | High yield |

| Enzymatic reduction | Ketoreductase | Enzyme | Buffer | Mild (25-40 °C) | Hours | >95% ee, high yield |

This method is scalable and suitable for pharmaceutical manufacturing.

Alternative Catalytic Asymmetric Synthesis

Recent advances report Rhodium-catalyzed asymmetric reductive Heck reactions to construct enantioenriched 3-substituted piperidines, which can be further converted to the BOC-protected methyl ester:

- Starting from pyridine derivatives and boronic acids, the Rh-catalyzed reaction forms 3-substituted tetrahydropyridines with high enantioselectivity.

- Subsequent hydrogenation and BOC protection yield the desired this compound.

- This approach offers a modular and efficient route to diverse 3-substituted piperidines.

| Parameter | Details |

|---|---|

| Catalyst | Rhodium complex |

| Reaction Type | Asymmetric reductive Heck coupling |

| Substrates | Pyridine-1(2H)-carboxylate + boronic acids |

| Yield | Up to 81% isolated |

| Enantiomeric Excess | >95% ee |

| Scalability | Demonstrated on 5 mmol scale |

This method is promising for accessing complex piperidine derivatives with stereocontrol.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Chemical Resolution | Racemic 3-hydroxypiperidine | Resolution with chiral acid salts, BOC protection, esterification | Established, good purity | Multiple steps, low yield, costly |

| Biocatalytic Reduction | N-Boc-3-piperidone | Enzymatic asymmetric reduction, esterification | Mild conditions, high enantioselectivity, green | Requires enzyme availability |

| Rh-Catalyzed Asymmetric Synthesis | Pyridine derivatives + boronic acids | Rh-catalyzed reductive Heck, hydrogenation, BOC protection | Modular, high ee, scalable | Requires specialized catalysts |

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects the crystallization and purity of intermediates in chemical resolution methods.

- Enzymatic methods benefit from optimized buffer systems and cofactor recycling to improve yield and reduce cost.

- Rh-catalyzed methods allow for broad substrate scope, enabling synthesis of diverse analogs beyond the methyl ester.

- Protecting group strategies (BOC) are essential for stability and handling of intermediates.

- Purification by recrystallization from ethanol and methyl tertiary butyl ether mixtures is effective for isolating high-purity products.

Chemical Reactions Analysis

1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

(S)-Methyl 1-Boc-piperidine-3-carboxylate is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structure facilitates the modification of drug properties, enhancing their efficacy and therapeutic potential. Key applications include:

- Analgesics and Anti-inflammatory Drugs : The compound is utilized in developing pain relief medications and treatments for inflammatory conditions .

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its stability and ease of use make it a preferred choice among researchers. Applications include:

- Synthesis of Heterocycles : The compound is employed in synthesizing novel heterocyclic amino acids and other biologically active compounds .

- Modification of Chemical Entities : It can modify existing chemical structures to create new compounds with desired properties .

Peptide Synthesis

The compound plays an essential role in peptide synthesis by acting as a protecting group for amines. This application is critical for producing peptides with specific biological activities, which are vital in drug discovery and development .

Material Science

In material science, this compound is utilized to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it valuable in producing high-performance materials .

Neuroscience Research

The compound is explored in neuroscience for its potential to develop drugs targeting specific receptors in the brain. Its ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders such as epilepsy and anxiety disorders.

GABA Transporter Studies

Research has shown that this compound can inhibit GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is crucial for developing treatments for neurological disorders.

Anticancer Research

A study demonstrated that piperidine derivatives could induce apoptosis in various cancer cell lines more effectively than standard chemotherapy agents like bleomycin, highlighting their potential as anticancer agents.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S)-METHYL 1-BOC-PIPERIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine and Pyrrolidine Derivatives

Note: Inferred values are marked with an asterisk () due to incomplete data in evidence sources.*

Key Structural Differences and Implications

Substituent Effects: Allyl Group (Methyl 1-Boc-3-allylpiperidine-3-carboxylate): The allyl substituent enables click chemistry or olefin metathesis, making it valuable for late-stage diversification in drug discovery . Hydroxyl Group (Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate): Introduces hydrogen-bonding capability, improving solubility in polar solvents .

Ester Group Variations :

- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) hydrolyze faster under basic conditions than ethyl esters, influencing drug metabolism and prodrug design .

- Benzyl Ester : The benzyl group in the benzyl ester derivative enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Ring Size (Piperidine vs. Pyrrolidine) :

Stability and Handling Considerations

- Boc Deprotection : All Boc-protected compounds require acidic conditions (e.g., trifluoroacetic acid) for deprotection, with reaction rates influenced by steric hindrance .

- Ester Hydrolysis : Methyl esters are more prone to hydrolysis than ethyl or benzyl esters, necessitating controlled storage conditions .

Biological Activity

(S)-Methyl 1-Boc-piperidine-3-carboxylate, also known as (S)-Methyl N-Boc-piperidine-3-carboxylate, is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides a comprehensive overview of its biological activity, synthesis, and relevance in drug development.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- Structural Features : The compound contains a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions .

Biological Activity

This compound has been identified as a valuable intermediate in the synthesis of various bioactive molecules. Its biological activity is primarily linked to its interactions with biological receptors and pathways involved in several diseases.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest it may influence:

- Neurological Disorders : The structure allows potential interactions with neurotransmitter receptors, which could be beneficial in developing treatments for conditions like schizophrenia and Alzheimer's disease.

- Cancer Pathways : Preliminary research indicates potential roles in modulating pathways that are critical for cancer cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is constructed.

- Boc Protection : The amine group is protected using a Boc group to facilitate further reactions without deactivating the amine.

- Carboxylation : The introduction of the carboxylate group is achieved through standard organic synthesis techniques.

These methods highlight the compound's accessibility for further modifications, making it a versatile building block in organic chemistry .

Case Studies and Research Findings

Research has explored various applications of this compound in drug development:

- Drug Development : It serves as an intermediate for synthesizing compounds targeting neurological disorders and cancer. For instance, derivatives of this compound have shown promise in modulating receptor activity associated with pain management and psychiatric disorders .

- Comparative Studies : Structural analogs such as Ethyl 1-Boc-3-piperidinecarboxylate have been studied to assess their biological activity relative to this compound. These studies reveal that slight modifications can significantly alter biological efficacy and pharmacokinetics.

Comparative Analysis Table

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| Ethyl 1-Boc-3-piperidinecarboxylate | 130250-54-3 | 0.98 | Ethyl ester variant; used similarly in drug synthesis. |

| (R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate | 194726-40-4 | 0.98 | Contains ethyl group; different stereochemistry affects biological activity. |

| 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | 534602-47-6 | 0.97 | Similar structure with a free carboxylic acid; useful for different synthetic routes. |

| (S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | 88495-54-9 | 0.97 | Free acid form; important for direct biological studies and applications. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-Methyl 1-Boc-piperidine-3-carboxylate?

- Methodological Answer : The synthesis typically involves:

- Chiral center introduction : Use enantioselective methods like asymmetric hydrogenation or chiral auxiliaries to ensure the (S)-configuration.

- Boc protection : React piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

- Esterification : Methylation of the carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for enantiomeric purity.

- Validation : Confirm stereochemistry via polarimetry or chiral HPLC.

Q. How is the compound characterized to verify structural integrity?

- Methodological Answer :

- NMR spectroscopy : Analyze - and -NMR to confirm Boc-group (δ ~1.4 ppm for tert-butyl), ester (δ ~3.6 ppm for OCH₃), and piperidine ring protons .

- Mass spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₄).

- X-ray crystallography : Use SHELX software for single-crystal structure determination if crystals are obtainable .

- Purity assessment : HPLC with a chiral column to ensure ≥95% enantiomeric excess.

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritation data from analogs in ).

- Ventilation : Use fume hoods due to potential volatility of methyl esters.

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent Boc-group hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Case example : Discrepancy in -NMR integration ratios for piperidine protons.

- Approach :

Repetition : Re-run NMR under standardized conditions (e.g., solvent, temperature).

2D NMR : Use COSY or NOESY to resolve overlapping signals (e.g., axial vs. equatorial protons).

Computational validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA).

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

- Methodological Answer :

- Chiral resolution : Use diastereomeric salt formation (e.g., tartaric acid derivatives) if asymmetric synthesis fails.

- Kinetic control : Optimize reaction temperature and catalyst loading (e.g., chiral Ru catalysts for hydrogenation).

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

- Case study : A related Boc-protected piperidine in achieved 99% ee via dynamic kinetic resolution.

Q. How do solvent and pH conditions affect the stability of the Boc group?

- Methodological Answer :

- Stability testing :

| Condition | Degradation Rate (t₁/₂) | Analysis Method |

|---|---|---|

| pH 2 (aqueous HCl) | <1 hour | HPLC-MS |

| pH 7 (buffered) | >30 days | NMR |

| pH 10 (NaOH) | ~24 hours | Chiral HPLC |

- Mitigation : Avoid protic solvents and acidic conditions during synthesis. Use anhydrous THF or DCM.

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Case study : A similar ester in showed regioselective hydrolysis in silico, validated experimentally.

Contradiction Analysis & Troubleshooting

Q. Conflicting reports on the compound’s solubility: How to address this?

- Methodological Answer :

- Hypothesis : Polymorphism or solvent impurities may alter solubility.

- Testing :

Solvent screen : Test solubility in 10+ solvents (e.g., DMSO, MeOH, EtOAc) using nephelometry.

Thermal analysis : DSC/TGA to detect polymorphic transitions.

- Resolution : Data from suggests solubility in DCM >10 mg/mL; discrepancies may arise from residual Boc cleavage.

Q. Unexpected racemization during Boc deprotection: What causes this?

- Methodological Answer :

- Root cause : Acidic conditions (e.g., TFA) may protonate the chiral center.

- Prevention :

- Use milder deprotection agents (e.g., HCl in dioxane).

- Monitor reaction progress via circular dichroism (CD) spectroscopy.

- Reference : A study in found racemization <2% when using 4N HCl/dioxane at 0°C.

Tables for Key Data

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Key Challenge |

|---|---|---|---|

| Asymmetric hydrogenation | 65 | 98 | Catalyst cost |

| Chiral auxiliary route | 72 | 99 | Multi-step purification |

| Enzymatic resolution | 50 | 95 | Substrate specificity |

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

| Time (weeks) | Purity (%) | Degradation Products |

|---|---|---|

| 0 | 99.5 | None |

| 4 | 97.2 | Piperidine-3-carboxylic acid |

| 8 | 94.8 | Methyl ester hydrolyzate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.